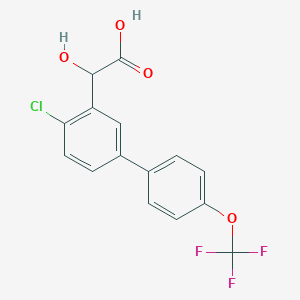![molecular formula C13H16O3S B14066353 Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate CAS No. 100612-81-5](/img/structure/B14066353.png)
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a formylphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester typically involves the reaction of 4-formylphenyl thiol with 2-methylpropanoic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-[(4-carboxyphenyl)thio]-2-methylpropanoic acid.
Reduction: 2-[(4-hydroxyphenyl)thio]-2-methylpropanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-[(4-hydroxyphenyl)thio]-2-methyl-, ethyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Propanoic acid, 2-[(4-methoxyphenyl)thio]-2-methyl-, ethyl ester: Contains a methoxy group instead of a formyl group.
Uniqueness
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
100612-81-5 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 2-(4-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-9H,4H2,1-3H3 |
InChI Key |
HXSQEIDMLZIWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


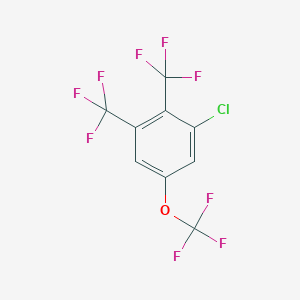
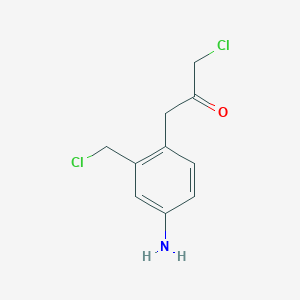
![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
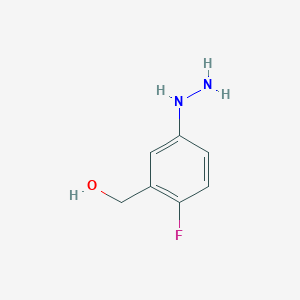
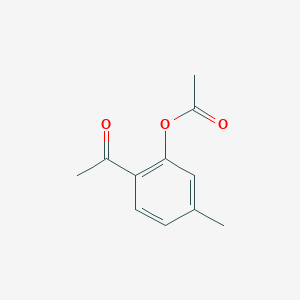
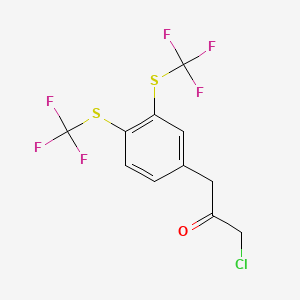
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)

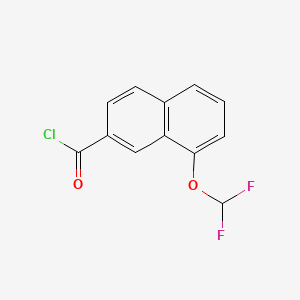
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
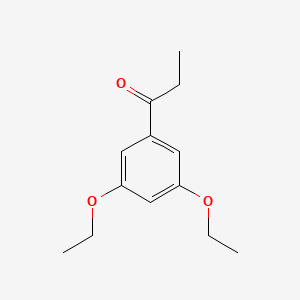
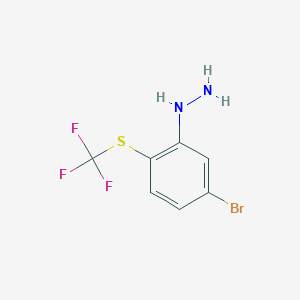
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
